molecular formula C13H10ClNO6 B13739159 3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid CAS No. 1029773-11-2

3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid

Cat. No.: B13739159
CAS No.: 1029773-11-2
M. Wt: 311.67 g/mol
InChI Key: FIVSHWIMNFNJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid is an organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene ring system substituted with a chloro and hydroxy group, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid typically involves multi-step organic reactions. One common method involves the condensation of 6-chloro-7-hydroxy-2-oxochromene-3-carboxylic acid with 3-aminopropanoic acid. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in a solvent like dimethylformamide (DMF) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-7-hydroxy-2-oxochromene-3-carboxylic acid: Shares the chromene ring system but lacks the propanoic acid moiety.

    3-Aminopropanoic acid: Contains the propanoic acid moiety but lacks the chromene ring system.

Uniqueness

3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid is unique due to the combination of the chromene ring system with the propanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1029773-11-2

Molecular Formula

C13H10ClNO6

Molecular Weight

311.67 g/mol

IUPAC Name

3-[(6-chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid

InChI

InChI=1S/C13H10ClNO6/c14-8-4-6-3-7(12(19)15-2-1-11(17)18)13(20)21-10(6)5-9(8)16/h3-5,16H,1-2H2,(H,15,19)(H,17,18)

InChI Key

FIVSHWIMNFNJED-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=CC(=C1Cl)O)C(=O)NCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.